molecular formula C12H14N2O B13183546 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde

6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde

Katalognummer: B13183546
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: KQCPETHXUIUKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring and an azaspiroheptane moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of a pyridine derivative with an azaspiroheptane intermediate under specific conditions. The reaction typically requires the use of a base and a solvent, such as dichloromethane, and is carried out at room temperature . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Wissenschaftliche Forschungsanwendungen

6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its combination of a pyridine ring and an azaspiroheptane moiety, which contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

6-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c15-8-10-1-2-11(13-7-10)14-6-5-12(9-14)3-4-12/h1-2,7-8H,3-6,9H2

InChI-Schlüssel

KQCPETHXUIUKBF-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCN(C2)C3=NC=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.